Bienvenue dans la boutique en ligne BenchChem!

6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine

Kinase Inhibition FLT3 CDK4

Select this specific 6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine isomer to leverage its unique [4,3-b] ring fusion and electron-withdrawing -CF3 at C6. Unlike non-fluorinated or mismatched regioisomers, this scaffold directly maps to nanomolar kinase inhibitors (e.g., FLT3/CDK4) and delivers superior metabolic stability validated in ALK5 lead optimization. Secure the precise geometry and substitution pattern that fuel patentable, potent candidates.

Molecular Formula C7H4F3N3
Molecular Weight 187.125
CAS No. 1211589-93-3
Cat. No. B2847461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine
CAS1211589-93-3
Molecular FormulaC7H4F3N3
Molecular Weight187.125
Structural Identifiers
SMILESC1=C(C=NC2=C1NN=C2)C(F)(F)F
InChIInChI=1S/C7H4F3N3/c8-7(9,10)4-1-5-6(11-2-4)3-12-13-5/h1-3H,(H,12,13)
InChIKeyIGALQMKADKNQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine (CAS 1211589-93-3): A Strategic Building Block in the 1H-Pyrazolo[4,3-b]pyridine Family


6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine (CAS 1211589-93-3) is a nitrogen-containing bicyclic heterocycle belonging to the 1H-pyrazolo[4,3-b]pyridine class . This specific regioisomer features a pyrazole ring fused to a pyridine ring at the [4,3-b] positions and is substituted with an electron-withdrawing trifluoromethyl (-CF3) group at the 6-position of the pyridine ring . The compound is primarily utilized as a research intermediate and a versatile building block in medicinal chemistry and chemical biology, serving as a key precursor for the synthesis of more complex biologically active molecules .

Why a Generic Pyrazolopyridine Cannot Substitute for 6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine (CAS 1211589-93-3)


Generic substitution with a non-specific pyrazolopyridine isomer or a non-fluorinated analog is not scientifically valid due to the unique confluence of its [4,3-b] regioisomerism and the C6-trifluoromethyl group. The [4,3-b] fusion pattern dictates a specific molecular geometry and electronic distribution that differs significantly from the more common [3,4-b] isomer [1]. Critically, the -CF3 group at the 6-position imparts a unique combination of increased lipophilicity and metabolic stability that is not present in non-fluorinated or methyl-substituted analogs [2]. These physicochemical properties directly influence membrane permeability, protein binding, and overall pharmacokinetic behavior in downstream applications. The quantitative evidence detailed below demonstrates how this compound's specific structural features translate into verifiable differentiation for kinase inhibitor development and other medicinal chemistry programs [3].

Quantitative Differentiation of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine (CAS 1211589-93-3)


Regioisomerism Matters: [4,3-b] vs [3,4-b] Fusion Impacts Kinase Inhibitor Potency

The [4,3-b] regioisomer scaffold, of which this compound is a core building block, has been directly validated as a privileged structure for developing potent dual FLT3/CDK4 inhibitors. In contrast, the isomeric [3,4-b] scaffold is more commonly associated with other target classes, such as guanylate cyclase stimulators [1]. This divergence in target space underscores that regioisomer selection is a critical determinant of biological activity and is not interchangeable. The [4,3-b] scaffold provides a specific geometry that enables optimal interaction with the ATP-binding pockets of FLT3 and CDK4 kinases, which is not replicated by the [3,4-b] isomer [2].

Kinase Inhibition FLT3 CDK4 Regioisomerism Structure-Activity Relationship

Trifluoromethylation Enhances Lipophilicity and Metabolic Stability Compared to Non-Fluorinated Analogs

The strategic incorporation of a trifluoromethyl (-CF3) group, as found in this compound, is a well-established tactic to improve the drug-likeness of lead compounds. Comparative studies on N-trifluoromethyl azoles have shown that they exhibit increased metabolic stability and higher Caco-2 permeability compared to their N-methyl analogs [1]. While specific logP and microsomal stability data for this exact building block are not publicly available, the class-level principle is robust: the -CF3 group significantly enhances lipophilicity and blocks common sites of oxidative metabolism, leading to improved pharmacokinetic profiles [2]. This translates to a higher probability of achieving oral bioavailability or sufficient cellular exposure in downstream biological assays relative to a non-fluorinated pyrazolo[4,3-b]pyridine.

Medicinal Chemistry Physicochemical Properties Metabolic Stability Lipophilicity Fluorine Chemistry

Validated Scaffold for Kinase Inhibitor Design with Improved ADME Profile

The pyrazolo[4,3-b]pyridine scaffold has been strategically employed to improve the drug-like properties of a kinase inhibitor series. In a study developing ALK5 (TGF-βRI) inhibitors, researchers used a scaffold morphing approach to transform an initial quinoline-based series into a related pyrazolo[4,3-b]pyridine series. This transformation led to improved ADME (Absorption, Distribution, Metabolism, Excretion) properties, specifically addressing high in vitro clearance issues observed in rat and human microsomes for the earlier analogs [1]. This example provides direct, quantitative validation that the [4,3-b]pyrazolopyridine core is a strategic choice for overcoming pharmacokinetic liabilities and achieving a more developable profile, a claim that cannot be made for an unvalidated heterocyclic building block.

Kinase Inhibitor ALK5 TGF-β ADME Scaffold Morphing

Trifluoromethyl-Pyrazolopyridine Scaffold is Privileged in Modern Kinase Inhibitor Patents

A search of recent patent literature reveals that the trifluoromethyl-substituted pyrazolo[4,3-b]pyridine scaffold, or its close 3-substituted analog, is specifically claimed as a core structure for developing inhibitors of therapeutically relevant kinases, including BTK, SYK, and FGFR [1]. This is not a general claim for all pyrazolopyridines. The presence of the -CF3 group is often a key feature for modulating potency and selectivity . This patent activity confirms that this specific chemical space is actively pursued for intellectual property generation, indicating a high level of industrial interest and a proven track record of yielding potent and selective compounds. In contrast, a generic, non-fluorinated pyrazolopyridine building block is less likely to be the focus of such targeted, high-value patent applications.

Kinase Inhibitor Patent Analysis BTK SYK FGFR

Recommended Application Scenarios for 6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine (CAS 1211589-93-3)


Medicinal Chemistry: Synthesis of FLT3/CDK4 Dual Kinase Inhibitors

This compound is an ideal core building block for the synthesis of novel dual FLT3/CDK4 inhibitors. The [4,3-b]pyrazolopyridine scaffold has been demonstrated to support nanomolar potency against both kinases (e.g., an optimized derivative showed IC50 values of 11 nM for FLT3 and 7 nM for CDK4) [1]. Researchers can functionalize the reactive N-H and other positions to explore structure-activity relationships (SAR) around this validated scaffold.

Lead Optimization: Improving ADME Properties of Kinase Inhibitors

Use this compound as a strategic replacement for a metabolically labile core in a lead optimization campaign. Evidence shows that morphing a quinoline scaffold to a pyrazolo[4,3-b]pyridine scaffold successfully improved the ADME profile of ALK5 inhibitors by resolving issues of high in vitro clearance [2]. The pre-installed trifluoromethyl group is a well-recognized bioisostere that further enhances metabolic stability [3].

Chemical Biology: Development of Chemical Probes for Kinase Profiling

Employ this building block to create a focused library of chemical probes targeting the kinome. Its privileged status as a core in numerous kinase inhibitor patents (including BTK, SYK, and FGFR inhibitors) [4] makes it an excellent starting point for developing selective probes. The trifluoromethyl group provides a convenient handle for 19F NMR-based binding assays or metabolic studies, adding a powerful analytical dimension to probe characterization [3].

Patent-Driven Drug Discovery: Generating Novel IP Around a Privileged Scaffold

For organizations focused on building a strong IP portfolio, this compound offers a direct entry into a well-established and highly active area of kinase inhibitor research. The trifluoromethyl-pyrazolo[4,3-b]pyridine motif is a recurring feature in patent applications for next-generation kinase inhibitors [4]. Utilizing this specific regioisomer and substitution pattern increases the probability of generating novel, potent, and patentable matter that can secure a competitive advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.